Cas no 439111-74-7 (N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE)

N-(4-(4-[(4-Chlorophenyl)sulfonyl]piperazino)-3-fluorophenyl)-4-methylbenzenecarboxamide is a structurally complex small molecule featuring a sulfonylpiperazine core linked to a fluorophenyl and methylbenzamide moiety. Its design incorporates a 4-chlorophenylsulfonyl group, enhancing potential binding affinity and selectivity in biological systems. The fluorine substitution at the phenyl ring may improve metabolic stability and pharmacokinetic properties. This compound is of interest in medicinal chemistry research, particularly for applications in targeted drug discovery, due to its modular scaffold and potential interactions with specific protein targets. Its synthesis requires precise control to ensure high purity and reproducibility, making it suitable for investigative studies in pharmacology and biochemistry.
N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE structure
439111-74-7 structure
Product name:N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE
CAS No:439111-74-7
MF:C24H23ClFN3O3S
Molecular Weight:487.974127054214
CID:5233347

N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE 化学的及び物理的性質

名前と識別子

    • N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE
    • N-{4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-fluorophenyl}-4-methylbenzamide
    • N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide
    • N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-4-methylbenzamide
    • Oprea1_128837
    • インチ: 1S/C24H23ClFN3O3S/c1-17-2-4-18(5-3-17)24(30)27-20-8-11-23(22(26)16-20)28-12-14-29(15-13-28)33(31,32)21-9-6-19(25)7-10-21/h2-11,16H,12-15H2,1H3,(H,27,30)
    • InChIKey: KTEQYRLRZMFEKR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N1CCN(C2C=CC(=CC=2F)NC(C2C=CC(C)=CC=2)=O)CC1)(=O)=O

計算された属性

  • 精确分子量: 487.113
  • 同位素质量: 487.113
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 755
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 78.1

N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A932817-1g
N-{4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-fluorophenyl}-4-methylbenzamide
439111-74-7 90%
1g
$350.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674630-10mg
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide
439111-74-7 98%
10mg
¥862 2023-04-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00890865-1g
N-{4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-fluorophenyl}-4-methylbenzamide
439111-74-7 90%
1g
¥2401.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674630-2mg
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide
439111-74-7 98%
2mg
¥495 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674630-5mg
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide
439111-74-7 98%
5mg
¥661 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674630-1mg
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide
439111-74-7 98%
1mg
¥428 2023-04-14

N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE 関連文献

N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDEに関する追加情報

N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE: A Comprehensive Overview

N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE, identified by the CAS number 439111-74-7, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperazine ring, a sulfonamide group, and a fluorophenyl moiety. The combination of these functional groups makes it a versatile molecule with unique properties.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its synthesis.

One of the most promising applications of this compound lies in its potential as a drug candidate. The presence of the piperazine ring and the sulfonamide group suggests that it may exhibit pharmacological activity, particularly in targeting specific enzymes or receptors. Studies have shown that this compound demonstrates moderate inhibitory activity against certain kinases, making it a valuable lead for drug discovery.

In addition to its pharmacological applications, this compound has also been investigated for its material science properties. The fluorophenyl moiety contributes to its stability and electronic properties, making it a candidate for use in advanced materials such as semiconductors or optoelectronic devices. Recent research has focused on optimizing its structure to enhance these properties further.

The structural complexity of this compound presents both challenges and opportunities for researchers. Understanding its stereochemistry and conformational flexibility is crucial for predicting its behavior in different environments. Computational chemistry tools have been instrumental in analyzing these aspects, providing insights into its molecular interactions and reactivity.

From an environmental perspective, the biodegradability and toxicity of this compound are critical considerations. Initial studies indicate that it exhibits low toxicity towards common test organisms, but further research is needed to fully assess its environmental impact. Regulatory agencies are increasingly emphasizing the importance of such assessments to ensure sustainable chemical practices.

In conclusion, N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE (CAS No: 439111-74-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development. As advancements in chemical synthesis and computational modeling continue to evolve, the potential for this compound to contribute to groundbreaking innovations remains immense.

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Amadis Chemical Company Limited
(CAS:439111-74-7)N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE
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Purity:99%
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Price ($):315.0